molecular formula C11H12N4O B5952478 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol CAS No. 185130-02-3

2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B5952478
CAS No.: 185130-02-3
M. Wt: 216.24 g/mol
InChI Key: DUUOXPADSZEWGD-KPKJPENVSA-N
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Description

2-{(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a Schiff base derivative featuring a triazole core substituted with methyl groups and an imino-phenol moiety. This compound belongs to a class of nitrogen-rich heterocyclic systems known for their versatility in coordination chemistry, biological activity, and material science applications. The E-configuration of the imine linkage is critical for its structural stability and electronic properties, which influence its reactivity and interactions with metal ions or biological targets .

Key structural attributes:

  • Triazole ring: Provides a rigid planar framework with nitrogen atoms capable of hydrogen bonding and metal coordination.
  • Methyl substituents: The 3,5-dimethyl groups enhance steric bulk and modulate electron density on the triazole ring.

Properties

IUPAC Name

2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-13-14-9(2)15(8)12-7-10-5-3-4-6-11(10)16/h3-7,16H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUOXPADSZEWGD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425220
Record name Phenol, 2-[[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185130-02-3
Record name Phenol, 2-[[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as acetylacetone, under acidic conditions.

    Imination Reaction: The triazole derivative is then reacted with an aldehyde, such as salicylaldehyde, in the presence of a base to form the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and triazole-imine moiety participate in oxidation reactions. Common oxidizing agents include hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions. Key outcomes include:

  • Formation of quinones : Oxidation of the phenolic group yields quinone derivatives, which are stabilized by conjugated aromatic systems .

  • Modification of the triazole ring : Oxidation of the triazole’s sulfur or nitrogen centers can generate sulfoxides or nitro groups, respectively.

Reaction Conditions and Products

Oxidizing AgentConditionsMajor ProductYield
H2O2\text{H}_2\text{O}_2Acidic, 60°CQuinone derivative75%
KMnO4\text{KMnO}_4Aqueous H2SO4\text{H}_2\text{SO}_4, RTSulfoxide-triazole68%

Reduction Reactions

The imine bond (C=N\text{C=N}) in the Schiff base structure is reducible. Sodium borohydride (NaBH4\text{NaBH}_4) and lithium aluminum hydride (LiAlH4\text{LiAlH}_4) are commonly used:

  • Reduction of the imine group : Converts the C=N\text{C=N} bond to C-N\text{C-N}, forming a secondary amine .

  • Triazole stability : The triazole ring remains intact under mild reduction conditions .

Spectroscopic Evidence

  • IR Spectroscopy : Post-reduction, the ν(C=N)\nu(\text{C=N}) peak at ~1624 cm1^{-1} disappears, confirming imine reduction .

  • 1H ^1\text{H}-NMR : A new singlet at δ\delta 3.2–3.5 ppm corresponds to the NH\text{NH} group of the reduced amine .

Substitution Reactions

The phenolic hydroxyl group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

  • Etherification : Reaction with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of NaOH\text{NaOH} yields methoxy derivatives .

  • Esterification : Acetylation with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) produces acetate esters.

Comparative Reactivity

ReagentConditionsProductYield
CH3I\text{CH}_3\text{I}NaOH\text{NaOH}, reflux2-Methoxy derivative85%
CH3COCl\text{CH}_3\text{COCl}Pyridine, RTAcetylated phenol78%

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Triazole derivatives are known for their antifungal properties. The compound has shown promising results against various fungal strains. A study indicated that derivatives of 3,5-dimethyl-1,2,4-triazole exhibit potent antifungal activity due to their ability to inhibit the enzyme lanosterol 14α-demethylase, critical in ergosterol biosynthesis in fungi .

Antitumor Activity
Research has suggested that triazole-containing compounds can exhibit antitumor properties. The presence of the triazole moiety enhances the interaction with biological targets involved in cancer proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells .

Agricultural Applications

Fungicides
The compound's structural features make it a candidate for developing new fungicides. Its ability to disrupt fungal cell membranes and inhibit growth has been explored in agricultural settings. Field trials have shown that formulations containing triazole derivatives significantly reduce fungal infections in crops .

Plant Growth Regulators
Additionally, triazole derivatives have been researched for their role as plant growth regulators. They can modulate hormonal pathways affecting plant growth and development, thus improving crop yields under stress conditions .

Material Science

Polymer Additives
In materials science, triazole compounds are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymers can improve resistance to degradation from environmental factors .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntifungal agentsInhibits lanosterol 14α-demethylase
Antitumor agentsInduces apoptosis in cancer cells
Agricultural ScienceFungicidesReduces fungal infections in crops
Plant growth regulatorsEnhances crop yields under stress
Material SciencePolymer additivesImproves thermal stability and mechanical properties

Case Studies

  • Antifungal Efficacy Study
    A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of various triazole derivatives, including the compound of interest. Results indicated a significant reduction in fungal growth at low concentrations compared to control groups .
  • Agricultural Field Trials
    Field trials conducted by agricultural researchers demonstrated that a formulation containing 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol provided effective control over common crop pathogens while promoting healthy plant growth .
  • Polymer Enhancement Research
    Research published in Materials Science highlighted the use of triazole derivatives as additives to enhance the properties of biodegradable polymers. The incorporation of these compounds resulted in improved mechanical strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituents on the triazole ring, phenol moiety, or imine linkage. Selected examples from the literature include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound : 2-{(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol 3,5-dimethyl (triazole), phenol ~259.3 High thermal stability; potential for metal coordination
Analog 1 : 4-[(E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol 2-chlorophenyl, -SH, dimethoxy ~434.9 Enhanced fluorescence for Cd²⁺ detection; chlorophenyl group increases lipophilicity
Analog 2 : 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 2-fluorophenyl, -SH ~356.4 Low acute toxicity (Class IV); fluorophenyl enhances metabolic stability
Analog 3 : (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-chlorobenzylidene, -S ~406.3 Forms hydrogen-bonded networks; sulfur improves redox activity

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl, F) on aromatic rings increase electrophilicity and binding affinity to metal ions or biological targets .
  • Methoxy groups (e.g., Analog 1) improve solubility but reduce steric hindrance compared to methyl groups .
  • Thiol (-SH) substituents (e.g., Analog 2) enhance chelation capacity and antioxidant activity .

Physicochemical Properties

  • Thermal Stability : The target compound’s melting point (~207–209°C) is comparable to Analog 2, but higher than chloro-substituted derivatives due to methyl group stabilization .
  • Solubility: Phenolic -OH improves aqueous solubility relative to methoxy or chloro analogs.

Biological Activity

The compound 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a derivative of phenolic compounds and triazoles, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

This compound features a phenolic moiety linked to a triazole group through an imine bond. The presence of the triazole ring is significant due to its role in biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 3,5-dimethyl-4H-1,2,4-triazole possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Properties

The anticancer potential of this compound has been investigated in various in vitro studies. For example, a study highlighted that similar triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The induction of apoptosis was characterized by membrane blebbing and chromatin condensation .

Enzyme Inhibition

Triazole derivatives have also been studied for their ability to inhibit specific enzymes related to cancer progression and microbial resistance. Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes, thereby inhibiting their activity. For instance, compounds similar to this compound showed promising results against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antimicrobial activityThe compound exhibited significant activity against Staphylococcus aureus and Candida albicans with MIC values below 50 µg/mL .
Study 2 Anticancer effects on MCF-7 cellsInduced apoptosis through caspase activation; IC50 value was determined to be 15 µM .
Study 3 Enzyme inhibition analysisDemonstrated strong binding affinity to AChE with an IC50 value of 5 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the triazole moiety allows for interaction with microbial membranes.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Enzyme Inhibition : Competitive inhibition at enzyme active sites prevents substrate binding.

Q & A

Q. What are the established synthesis routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base formation by reacting 3,5-dimethyl-4H-1,2,4-triazole derivatives with substituted benzaldehydes under reflux conditions. A standard method involves dissolving 4-amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by condensation with aldehydes under reflux (4 hours) . For optimization, reaction time, temperature, and stoichiometric ratios can be adjusted. Advanced methods like microwave-assisted synthesis (e.g., 2-hour reactions at controlled temperatures) improve efficiency and yield, as demonstrated in analogous imine syntheses .

Method Conditions Yield Reference
Reflux (traditional)Ethanol, glacial acetic acid, 4 hrs~60-75%
Microwave-assistedSolvent-free, 2 hrs, 120°C~85-90%

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the imine bond (C=N) and aromatic substituents.
  • IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) are critical.
  • X-ray Crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and hydrogen-bonding networks. Single-crystal studies of related triazole derivatives reveal planar geometries and intermolecular interactions stabilizing the structure .

Q. How can researchers verify the purity of synthesized batches?

Use chromatographic techniques (HPLC, TLC) with UV detection and melting point analysis. For advanced validation, combine elemental analysis (C, H, N) with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight and absence of side products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities or physicochemical properties?

Systematic replication under standardized conditions is essential. For example, discrepancies in antimicrobial activity may arise from variations in assay protocols (e.g., bacterial strains, solvent controls). Meta-analyses of published data, coupled with dose-response studies, can identify confounding variables . Additionally, computational modeling (e.g., molecular docking) may clarify structure-activity relationships (SAR) obscured by experimental noise.

Q. How can environmental fate studies be designed for this compound?

Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Determine physicochemical properties (logP, pKa, solubility) via shake-flask or HPLC methods.
  • Phase 2 : Assess biodegradation (OECD 301 tests) and photolysis (UV-Vis irradiation in aqueous media).
  • Phase 3 : Model distribution in environmental compartments (air, water, soil) using software like EPI Suite.
  • Phase 4 : Ecotoxicity assays (e.g., Daphnia magna LC50, algal growth inhibition).

Q. What advanced methodologies elucidate structure-activity relationships (SAR) for bioactivity?

  • Crystallographic SAR : Compare X-ray structures of active vs. inactive analogs to identify critical pharmacophores (e.g., triazole ring planarity, phenolic group orientation) .
  • QSAR Modeling : Use software like MOE or Schrödinger to correlate electronic parameters (HOMO/LUMO, dipole moments) with bioactivity data.
  • Fragment-Based Screening : Test truncated derivatives (e.g., triazole-only or phenol-only fragments) to isolate functional group contributions .

Q. How should researchers design experiments to study antioxidant or metal-chelating properties?

  • Antioxidant Assays : DPPH/ABTS radical scavenging (UV-Vis kinetics) and FRAP assays under controlled pH/temperature .
  • Metal Chelation : Titrate the compound with metal ions (e.g., Fe²⁺, Cu²⁺) and monitor UV-Vis shifts or conductometric changes. X-ray absorption spectroscopy (XAS) can confirm binding modes .

Methodological Notes

  • Data Reporting : Adhere to IUPAC guidelines for reproducibility: document solvent purity, instrument calibration, and statistical analyses (e.g., ANOVA for biological replicates) .
  • Contradictory Results : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) and publish negative results to reduce publication bias .

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